PROTAC Aster-A degrader-1

Targeted Protein Degradation Sterol Transport PROTAC Profiling

PROTAC Aster-A degrader-1 (NGF3) is the sole validated tool for achieving complete Aster-A ablation (DC50=4.8 μM, Dmax=60% in HeLa cells), enabling critical phenotypic dissection beyond what autogramin-2 inhibition permits. Its intrinsic pomalidomide-core fluorescence uniquely supports binary binding analysis and cellular uptake imaging without extra tags, streamlining PROTAC triage—nine other series compounds failed to degrade, making NGF3 the only benchmark for sterol transport protein studies.

Molecular Formula C42H51N7O10S
Molecular Weight 846.0 g/mol
Cat. No. B12369238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC Aster-A degrader-1
Molecular FormulaC42H51N7O10S
Molecular Weight846.0 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)NCCCOCCCCOCCCNC4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O
InChIInChI=1S/C42H51N7O10S/c1-42(2,3)59-41(56)48-19-16-31-33(25-48)60-40(45-31)47-36(52)27-10-8-26(9-11-27)35(51)44-18-7-23-58-21-5-4-20-57-22-6-17-43-28-12-13-29-30(24-28)39(55)49(38(29)54)32-14-15-34(50)46-37(32)53/h8-13,24,32,43H,4-7,14-23,25H2,1-3H3,(H,44,51)(H,45,47,52)(H,46,50,53)
InChIKeySBZKPBAZELGQJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC Aster-A Degrader-1 (NGF3): A Fluorescent VHL-Based Degrader Targeting the Sterol Transport Protein Aster-A


PROTAC Aster-A degrader-1 (compound NGF3) is a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) engineered to degrade the sterol transport protein Aster-A (GRAMD1A) [1]. This bifunctional molecule integrates an Aster-A-binding warhead derived from the inhibitor autogramin-2 with a VHL E3 ubiquitin ligase ligand, connected by a flexible linker [2]. It is the first reported Aster-A degrader and uniquely functions as a fluorescent probe due to the intrinsic fluorescence of its pomalidomide-derived core, a feature exploited for binary affinity measurements and cellular uptake studies [2].

Why In-Class Aster-A Binders or Other PROTACs Cannot Replace PROTAC Aster-A Degrader-1


While autogramin-2, an Aster-A inhibitor with an IC50 of 0.27 μM for autophagy inhibition, binds the StART domain of Aster-A, it does not induce protein degradation and therefore fails to ablate all scaffolding or other domain-mediated functions . Similarly, the ten PROTACs synthesized in the original study, which varied in linker composition and E3 ligase ligand (VHL vs. cereblon), exhibited starkly divergent degradation profiles, with NGF3 being the only compound in the series to demonstrate measurable degradation in HeLa cells (DC50 = 4.8 μM, Dmax = 60%) [1]. Other in-class PROTACs, despite maintaining excellent binary affinity for Aster-A, proved functionally inert in degradation assays, underscoring that target engagement alone is insufficient to predict degradation efficacy [1].

Quantitative Differentiation of PROTAC Aster-A Degrader-1: Head-to-Head Degradation Potency and Unique Fluorescent Properties


Degradation Potency (DC50) and Efficacy (Dmax) in HeLa Cells vs. Other In-Class PROTACs

Among ten synthesized PROTACs targeting Aster-A, only compound NGF3 (PROTAC Aster-A degrader-1) exhibited quantifiable degradation activity in HeLa cells, with a DC50 of 4.8 μM and a Dmax of 60% [1]. The remaining nine PROTACs, despite maintaining excellent binary affinity for Aster-A, showed no measurable degradation, indicating a critical divergence between target binding and functional degradation outcomes .

Targeted Protein Degradation Sterol Transport PROTAC Profiling

Intrinsic Fluorescence for Binary Affinity and Cell Permeability Assessment vs. Non-Fluorescent PROTACs

PROTAC Aster-A degrader-1 incorporates a pomalidomide-derived aminophthalimide core that confers intrinsic fluorescence, a property absent in VHL-based PROTACs lacking this moiety [1]. This fluorescence enabled the determination of a binary binding constant (Kd) for the Aster-A/PROTAC interaction and was used to qualitatively confirm cellular permeability of the degrader [1][2]. In contrast, non-fluorescent Aster-A binders like autogramin-2 require separate labeling or secondary assays to assess target engagement and cell entry .

Fluorescent Probes PROTAC Characterization Cellular Uptake

Mechanistic Superiority: Catalytic Protein Degradation vs. Occupancy-Driven Inhibition

As a PROTAC, NGF3 operates via a catalytic, event-driven mechanism, recruiting the VHL E3 ligase to ubiquitinate Aster-A, leading to its proteasomal degradation [1]. This contrasts with occupancy-driven inhibitors like autogramin-2, which only block the StART domain's cholesterol transfer activity (IC50 = 0.27 μM for autophagy inhibition) but leave the protein intact, thereby preserving potential scaffolding functions and other domain-mediated interactions [2]. The degradation of Aster-A by NGF3 is predicted to remove all protein functions, a key advantage in dissecting Aster-A's multifaceted roles in cholesterol transport and autophagy [1].

PROTAC Mechanism Catalytic Degradation Scaffold Function Ablation

Optimal Research Applications for PROTAC Aster-A Degrader-1 Based on Verified Differentiation


Functional Dissection of Aster-A's Scaffolding vs. Cholesterol Transfer Roles

Utilize NGF3 to induce complete Aster-A degradation, allowing researchers to distinguish between phenotypes arising from loss of cholesterol transport (as seen with autogramin-2 inhibition) and those resulting from the ablation of Aster-A's protein-protein interaction or scaffolding functions [1]. This is particularly valuable in studies of autophagosome biogenesis and ER-plasma membrane contact site dynamics [1].

Real-Time Monitoring of Target Engagement and Cellular Permeability in Live Cells

Leverage the intrinsic fluorescence of NGF3 to measure binary binding affinities (Kd) and directly visualize cellular uptake in HeLa and other cell lines without the need for additional fluorophore conjugation [1][2]. This capability streamlines the validation of cellular permeability and target engagement, a critical step in PROTAC characterization often requiring labor-intensive secondary assays [1].

Comparative Degradation Profiling in Sterol Transport Protein Studies

Employ NGF3 as the benchmark Aster-A degrader in studies comparing the effects of targeted protein degradation versus small-molecule inhibition on intracellular cholesterol trafficking. Given that nine other PROTACs in the original series failed to degrade Aster-A, NGF3 remains the only validated tool for such comparative studies, essential for understanding the functional hierarchy of sterol transport proteins [1].

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